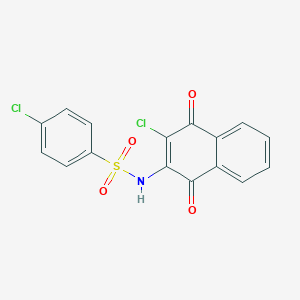

4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, such as anticancer, antibacterial, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with benzenesulfonyl chloride or related sulfonyl intermediates. For instance, paper describes the synthesis of a related compound by reacting naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions. Similarly, paper details the synthesis of benzenesulfonamide derivatives by reacting aminoguanidines with phenylglyoxal hydrate. These methods highlight the versatility in the synthesis of benzenesulfonamide derivatives, which can be tailored to introduce various functional groups and achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups. In paper , the crystal structure of a related compound shows the dihedral angle between the sulfonyl and benzoyl benzene rings, which can influence the compound's intermolecular interactions and biological activity. The molecular structure is crucial for the compound's interaction with biological targets, as seen in the structure-activity relationship (SAR) studies described in paper .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. For example, compounds with a carbamoyl substituent can be dehydrated to form nitriles, as mentioned in paper . The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activity, as seen in the synthesis of anticancer agents in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity and reactivity. Paper discusses the metabolic stability of certain derivatives, which is an important consideration for their potential as drug candidates. The presence of a chloro group, as in the compound of interest, can also affect these properties and the compound's overall biological activity.

Applications De Recherche Scientifique

Chemosensing Probes and Bioimaging Applications

- Selective Detection of Sn2+ Ions : A study developed a colorimetric and fluorescence probe named 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS) for the selective and sensitive detection of Sn2+ ions in aqueous solutions. The probe exhibits a fluorescence turn-on mode upon Sn2+ ion detection, making it an effective tool for bioimaging applications in living cells and zebrafish, demonstrating its potential in differentiating between Sn2+ in human cancer cells and normal live cells (Ravichandiran et al., 2020).

- Detection of Hg2+ Ion : Another related compound, 4-((3-(octadecylthio)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4DBS), was synthesized and investigated for the selective detection of Hg2+ in solutions. This chemosensor showcased a ratiometric fluorescence turn-on response towards Hg2+, making it a suitable candidate for bioimaging applications in live cells and zebrafish larvae, particularly in distinguishing Hg2+ detection in cancer cells compared to normal cells (Ravichandiran et al., 2021).

Biological Evaluation and Antioxidant Activity

- Synthesis and Bioactivity of Derivatives : A series of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized, with compound 3d exhibiting significant antioxidant activity. These derivatives were assessed for their cytotoxicity against cervical cancer cell lines (HeLa) and displayed promising results compared to standard drugs, showcasing their potential in medicinal chemistry (Kumar et al., 2019).

Environmental and Toxicological Studies

- Polychlorinated Naphthalenes Update : Research on polychlorinated naphthalenes (PCNs), which are related in structure to chloronaphthalenes, indicates their widespread environmental pollution and accumulation in biota. These compounds are planar and can contribute to toxicity through the aryl hydrocarbon receptor-mediated mechanism, highlighting the need for understanding their environmental impact and behavior (Falandysz, 1998).

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interaction with its targets, its stability, and its overall therapeutic efficacy.

Propriétés

IUPAC Name |

4-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO4S/c17-9-5-7-10(8-6-9)24(22,23)19-14-13(18)15(20)11-3-1-2-4-12(11)16(14)21/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWHSVOLUBVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)